molecular formula C47H40N2O6 B12389847 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12389847
M. Wt: 728.8 g/mol
InChI Key: GWVHDAUBHBTFGK-JMJANKAQSA-N
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Description

1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a modified ribose sugar

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using trityl chloride in the presence of a base such as pyridine.

    Formation of the Glycosidic Bond: The protected ribose is then coupled with a pyrimidine base using a glycosylation reaction, often facilitated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The final step involves the removal of the trityl protecting groups under acidic conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

    Substitution: The trityloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various modified nucleosides with potential biological activity.

Scientific Research Applications

1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to naturally occurring nucleosides.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione include:

These compounds share structural similarities but differ in their functional groups and specific biological activities

Properties

Molecular Formula

C47H40N2O6

Molecular Weight

728.8 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42+,43?,44-/m1/s1

InChI Key

GWVHDAUBHBTFGK-JMJANKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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